molecular formula C9H9ClFNO B13045971 1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-one

1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-one

Cat. No.: B13045971
M. Wt: 201.62 g/mol
InChI Key: VUMNRWOTLVMZLT-UHFFFAOYSA-N
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Description

1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-one is a substituted propan-2-one derivative featuring an amino group and a 2-chloro-6-fluorophenyl moiety attached to the carbonyl-bearing carbon. The compound’s structure combines a ketone backbone with halogenated aromatic and amino functional groups, which likely influence its physicochemical and biological properties.

Properties

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

1-amino-1-(2-chloro-6-fluorophenyl)propan-2-one

InChI

InChI=1S/C9H9ClFNO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-4,9H,12H2,1H3

InChI Key

VUMNRWOTLVMZLT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1Cl)F)N

Origin of Product

United States

Preparation Methods

Synthesis of the Aromatic Ketone Intermediate

The precursor 1-(2-chloro-6-fluorophenyl)propan-2-one is typically synthesized first. Common approaches include:

  • Friedel-Crafts Acylation: Acylation of 2-chloro-6-fluorobenzene or its derivatives with propionyl chloride or 3-chloropropionyl chloride using Lewis acid catalysts such as aluminum chloride under anhydrous conditions. This method allows installation of the propanone moiety directly on the aromatic ring.

  • Grignard Reaction and Oxidation: Starting from 2-chloro-6-fluorobenzaldehyde or 1-(2-chloro-6-fluorophenyl)propan-1-ol, oxidation to the ketone can be achieved using oxidizing agents like chromium trioxide or potassium permanganate.

  • Reduction of Halogenated Precursors: 1-(2-chloro-6-fluorophenyl)propan-1-ol can be oxidized to the ketone intermediate using controlled oxidation conditions.

These methods are supported by data showing good yields and purity when reaction parameters such as temperature and solvent are optimized (e.g., anhydrous solvents, low temperature to prevent side reactions).

Amination of the Ketone to Form 1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-one

The critical step is the introduction of the amino group at the alpha position of the ketone. Common methods include:

  • Reductive Amination: Reacting 1-(2-chloro-6-fluorophenyl)propan-2-one with ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride or catalytic hydrogenation. This method proceeds via formation of an imine intermediate followed by reduction to the amine.

  • Direct Amination Using Ammonium Salts: Under acidic or neutral conditions, alpha-halogenated ketones can be treated with ammonium salts to substitute the halogen with an amino group.

  • Catalytic Amination: Using metal catalysts such as palladium or nickel complexes to facilitate amination under milder conditions.

Detailed Preparation Method Example

While specific literature on the exact compound is limited, analogous preparation methods can be adapted from known procedures for similar substituted arylpropanones:

Step Reagents & Conditions Description Yield (%) Notes
1 2-chloro-6-fluorobenzene + propionyl chloride + AlCl3 Friedel-Crafts acylation at 0–5 °C in anhydrous dichloromethane 75–85 Control temperature to avoid polyacylation
2 Oxidation of 1-(2-chloro-6-fluorophenyl)propan-1-ol using CrO3 or KMnO4 Conversion of alcohol to ketone 80–90 Use mild oxidants to prevent overoxidation
3 Reductive amination: ketone + NH3 + NaBH3CN in methanol Formation of 1-amino-1-(2-chloro-6-fluorophenyl)propan-2-one 70–80 pH control critical to avoid side reactions

Table 1: Representative synthetic sequence for 1-amino-1-(2-chloro-6-fluorophenyl)propan-2-one

Research Findings and Optimization Notes

  • Solvent Effects: Methanol and ethanol are commonly used solvents for reductive amination due to their ability to dissolve both the ketone and ammonia while stabilizing intermediates.

  • Temperature Control: Low temperatures (0–5 °C) during acylation and amination steps minimize side reactions such as polymerization or over-reduction.

  • Catalyst Selection: Use of sodium cyanoborohydride is preferred over sodium borohydride for reductive amination due to its selectivity and mild reducing power.

  • Purification: Column chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures) yields pure product with minimal impurities.

  • Green Chemistry Considerations: Water as solvent and one-pot reactions have been explored in related compounds to improve sustainability and reduce waste, although specific application to this compound requires further study.

Comparative Analysis of Preparation Routes

Method Advantages Disadvantages Yield Range (%) Scalability
Friedel-Crafts Acylation + Reductive Amination Straightforward, well-established, high yield Requires anhydrous conditions, Lewis acid waste 70–85 High (industrial)
Grignard Reaction + Oxidation + Amination High selectivity, flexible intermediates Sensitive reagents, multi-step 65–80 Moderate
Direct Amination of Alpha-Halogenated Ketone Fewer steps, potentially milder conditions Availability of alpha-halogenated ketone 60–75 Limited

Chemical Reactions Analysis

1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-one Propan-2-one 2-Cl, 6-F-phenyl, NH₂ ~213.6* Ketone, amino, halogenated aryl
1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one Indolin-2-one 2-Cl, 6-F-phenyl, 5-CH₃ ~279.7 Lactam, halogenated aryl, methyl
2-Amino-1-phenyl-1-propanone hydrochloride Propan-2-one Phenyl, NH₂ (HCl salt) ~185.7 (free base) Ketone, amino (ionized), aryl

*Estimated based on atomic composition.

Key Observations:

  • Core Structure Differences: The indolin-2-one derivative features a rigid bicyclic lactam structure, contrasting with the flexible propan-2-one backbone of the target compound. This rigidity may enhance binding specificity in biological targets.
  • Substituent Impact: The 2-chloro-6-fluorophenyl group in the target compound introduces steric and electronic effects distinct from the unsubstituted phenyl group in 2-amino-1-phenylpropan-2-one . Halogens may increase lipophilicity and metabolic stability.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: The amino and ketone groups in the target compound could form intermolecular hydrogen bonds, as observed in similar propan-2-one derivatives. Graph set analysis (as per Etter’s methodology ) might reveal distinct hydrogen-bonding patterns compared to indolin-2-one, which has an additional lactam N–H donor.
  • Crystallinity: SHELX-based refinements (e.g., SHELXL ) are widely used for small-molecule crystallography.

Toxicity and Stability

The hydrochloride salt of 2-amino-1-phenylpropan-2-one shows acute toxicity in rodent models, with LD₅₀ values suggesting dose-dependent effects . The target compound’s halogen substituents may mitigate or exacerbate toxicity, depending on metabolic degradation pathways (e.g., dehalogenation vs. bioaccumulation).

Biological Activity

1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-one, a compound with significant biological activity, has been the subject of various studies focusing on its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-amino-1-(2-chloro-6-fluorophenyl)propan-2-one can be represented as follows:

  • IUPAC Name : 1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-one
  • Molecular Formula : C10H10ClFNO
  • Molecular Weight : 217.64 g/mol

The biological activity of 1-amino-1-(2-chloro-6-fluorophenyl)propan-2-one is primarily attributed to its interaction with specific molecular targets in biological systems. Research suggests that the compound may exert its effects through:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular processes, which can lead to altered metabolic pathways.
  • Receptor Modulation : It may interact with various receptors in the body, influencing signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. For instance, it has demonstrated efficacy against various bacterial strains, suggesting potential use as an antibacterial agent.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL

Anticancer Properties

The anticancer potential of 1-amino-1-(2-chloro-6-fluorophenyl)propan-2-one has been investigated in several cancer cell lines:

Cell Line IC50 (μM)
MCF-7 (Breast Cancer)45
HCT116 (Colorectal Cancer)6
HepG2 (Liver Cancer)48

The compound exhibited significant cytotoxic effects, particularly against HCT116 cells, where it induced apoptosis and cell cycle arrest at the G1 phase.

Study on Anticancer Activity

In a recent study, researchers treated MCF-7 cells with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value of 45 μM. Additionally, flow cytometry analysis revealed that treatment led to an increase in early and late apoptotic cells, confirming the compound's role in inducing apoptosis.

Study on Antimicrobial Activity

Another study focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound showed promising results with MIC values indicating effective inhibition of bacterial growth. This suggests its potential utility in developing new antibacterial therapies.

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